molecular formula C7H6O4 B1165637 3,5-Dihydroxybenzoic Acid CAS No. 19991-00-5

3,5-Dihydroxybenzoic Acid

Cat. No.: B1165637
CAS No.: 19991-00-5
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Description

Historical Context and Early Research Perspectives on Phenolic Acids

Phenolic acids, a major class of plant-derived secondary metabolites, have long been a subject of scientific inquiry. nih.gov Initially, interest in these compounds was largely driven by their tangible properties and industrial applications, such as their role in the bitterness, astringency, color, and flavor of foods, as well as their use in the leather industry. researchgate.net Early research focused on their basic chemical characterization and their contribution to the organoleptic qualities of various plant-based products. acs.org

The scientific perspective on phenolic acids began to evolve significantly as researchers like E. Fischer and K. Freudenberg uncovered their potential beyond these traditional uses. researchgate.net This marked a turning point, sparking a deeper investigation into the biological activities of these compounds. Over the past few decades, there has been a surge in studies exploring the multifaceted roles of phenolic acids, recognizing them as potent antioxidants and signaling molecules with a wide array of potential health benefits. nih.govresearchgate.net This shift in focus has cemented their importance in fields ranging from food science and nutrition to pharmacology and medicine. researchgate.netfrontiersin.org

Phenolic acids are broadly categorized into two main subgroups: hydroxybenzoic acids and hydroxycinnamic acids. taylorandfrancis.com They are ubiquitously present in the plant kingdom, often found in the skins of fruits, leaves of vegetables, and seeds, typically in bound forms like esters or glycosides. nih.gov The antioxidant properties of phenolic acids are attributed to their phenol (B47542) moiety and resonance-stabilized structure, which allows them to donate a hydrogen atom and effectively scavenge free radicals. nih.gov This fundamental characteristic underpins many of their observed biological effects, including anti-inflammatory, antimicrobial, and anticarcinogenic activities. nih.govresearchgate.net

Academic Significance and Research Trajectories of 3,5-Dihydroxybenzoic Acid

Within the broader class of phenolic acids, this compound (3,5-DHBA) has emerged as a compound of particular academic interest. nih.gov It is a dihydroxybenzoic acid, a subclass of hydroxybenzoic acids, and is also known as alpha-Resorcylic acid. nih.govwikipedia.orgfoodb.ca Found in a variety of foods such as beer, grape wine, nuts, peanuts, berries, and coffee, 3,5-DHBA is recognized as a potential dietary biomarker. foodb.cahmdb.carupahealth.com

A significant area of research has focused on 3,5-DHBA as a major metabolite of alkylresorcinols, which are phenolic lipids abundant in the bran of whole grains like wheat and rye. wikipedia.orgrupahealth.com Consequently, the presence of 3,5-DHBA in human urine and plasma is being investigated as a reliable biomarker for whole-grain intake. wikipedia.org

More recently, research has delved into the specific molecular interactions of 3,5-DHBA. It has been identified as an agonist for the hydroxycarboxylic acid receptor 1 (HCA1), which is primarily expressed in adipocytes. rupahealth.comresearchgate.net This interaction is of considerable interest due to its potential role in metabolic regulation, specifically in the inhibition of lipolysis, which has implications for conditions like dyslipidemia. rupahealth.com

The academic inquiry into 3,5-DHBA is also expanding into its role in more complex biological processes. Studies are exploring its effects on the nervous system, cell stemness, and carcinogenesis, often mediated through the HCAR1 receptor. researchgate.netnih.gov This highlights a growing understanding of 3,5-DHBA not just as a passive biomarker, but as an active signaling molecule with the potential to influence physiological and pathological states. researchgate.netnih.gov The compound is also utilized as an intermediate in the synthesis of pharmaceuticals and specialized polymers. chemicalbook.commarketreportanalytics.com

Chemical Nomenclature and Standardized Structural Representation Conventions

To ensure clarity and consistency in scientific communication, this compound is identified through a set of standardized nomenclature and structural representations.

Nomenclature:

Preferred IUPAC Name: this compound nih.govwikipedia.org

Synonyms: α-Resorcylic acid, alpha-Resorcylic acid, 5-Carboxyresorcinol nih.govwikipedia.orgnist.gov

Interactive Data Table: Chemical Identifiers for this compound

IdentifierValue
CAS Number99-10-5 nih.govwikipedia.orgnist.gov
PubChem CID7424 nih.gov
ChEBI IDCHEBI:39912 wikipedia.org
EC Number202-730-7 wikipedia.org

Structural Representation:

The structure of this compound is unambiguously described using various chemical notation systems.

Molecular Formula: C₇H₆O₄ nih.govwikipedia.orgebi.ac.uk

SMILES (Simplified Molecular Input Line Entry Specification): C1=C(C=C(C=C1O)O)C(=O)O nih.govwikipedia.org This string provides a unique 2D representation of the molecule. guidetopharmacology.org

InChI (IUPAC International Chemical Identifier): InChI=1S/C7H6O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H,(H,10,11) nih.govwikipedia.orgnist.gov

InChIKey: UYEMGAFJOZZIFP-UHFFFAOYSA-N nih.govwikipedia.orgnist.gov This is a hashed version of the InChI, facilitating web searches. guidetopharmacology.org

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Weight154.12 g/mol nih.govebi.ac.uk
Melting Point235.3 °C (455.5 °F; 508.4 K) wikipedia.org
Acidity (pKa)4.04 wikipedia.org
Polar Surface Area77.76 Ų foodb.caebi.ac.uk

Properties

CAS No.

19991-00-5

Molecular Formula

C7H6O4

Origin of Product

United States

Occurrence, Biosynthesis, and Ecological Roles

Natural Abundance and Distribution Across Biological Kingdoms

3,5-Dihydroxybenzoic acid (3,5-DHBA) is a naturally occurring dihydroxybenzoic acid found in a variety of organisms, spanning the plant and microbial kingdoms. Its distribution is a testament to its role as both a direct plant secondary metabolite and a product of microbial metabolism.

3,5-DHBA has been identified in a diverse range of plant species. It is a known constituent of several edible plants, including peanuts (Arachis hypogaea) and chickpeas (Cicer arietinum) nih.govmdpi.com. Its presence extends to fruits and berries such as grapes (Vitis vinifera), hill raspberry (Rubus niveus), and apples mdpi.comnih.gov. Furthermore, the compound is found in various other plants, including red sandalwood (Pterocarpus santalinus), rose gum (Eucalyptus grandis), and olive (Olea europaea) nih.govmdpi.com. This wide distribution underscores its role as a common secondary metabolite in the plant kingdom.

Table 1: Documented Plant Sources of this compound

Common Name Scientific Name Family
Peanut Arachis hypogaea Fabaceae
Chickpea Cicer arietinum Fabaceae
Hill Raspberry Rubus niveus Rosaceae
Red Sandalwood Pterocarpus santalinus Fabaceae
Grape Vitis vinifera Vitaceae
Jerusalem Artichoke Helianthus tuberosus Asteraceae
Sesame Sesamum indicum Pedaliaceae
Olive Olea europaea Oleaceae

Beyond the plant kingdom, 3,5-DHBA is recognized as a microbial metabolite. It is produced by gut microbiota through the breakdown of specific dietary components nih.gov. Notably, it is a primary metabolite of alkylresorcinols, which are phenolic lipids abundant in the bran of whole grains like wheat and rye nih.govnih.gov. The presence of 3,5-DHBA in human plasma and urine is considered a reliable biomarker for whole-grain intake researchgate.nethmdb.ca. While alkylresorcinols themselves are synthesized by various bacteria and fungi, 3,5-DHBA is the subsequent metabolic product resulting from their breakdown in other organisms, including humans hmdb.ca.

Biosynthetic Pathways and Precursors in Organisms

The formation of 3,5-DHBA in nature is primarily linked to two distinct pathways: synthesis via polyketide synthase (PKS) pathways in microorganisms and as a metabolic breakdown product of larger molecules like alkylresorcinols.

Polyketide synthases are multi-domain enzymes that produce a wide array of secondary metabolites through the decarboxylative condensation of small carboxylated precursors, similar to fatty acid synthesis nih.gov. Type III PKSs, found in bacteria, fungi, and plants, are particularly relevant asm.org. In some actinobacteria, type III PKSs are involved in producing (3,5-dihydroxyphenyl)acetyl-CoA, a direct precursor for certain glycopeptide antibiotics ird.fr. This pathway involves the condensation of four malonyl-CoA units to form the core polyketide chain, which then undergoes cyclization ird.fr. While 3,5-DHBA itself can serve as a starter unit for the chemoenzymatic synthesis of other polyketides, its direct production is rooted in these fundamental PKS mechanisms that assemble phenolic rings from simple acyl-CoA units researchgate.net.

A significant source of 3,5-DHBA in animals, including humans, is the metabolism of alkylresorcinols derived from dietary whole grains nih.govresearchgate.net. Alkylresorcinols are phenolic lipids characterized by a long alkyl chain attached to a dihydroxybenzene ring nih.gov. The metabolic pathway begins with the oxidation of the terminal carbon of the alkyl chain (omega-oxidation), followed by a stepwise shortening of the chain by two-carbon units via β-oxidation. This enzymatic process continues until the alkyl chain is degraded, yielding the final water-soluble metabolites, primarily this compound (DHBA) and 3-(3,5-dihydroxyphenyl)-propanoic acid (DHPPA) hmdb.ca. These metabolites are then often conjugated with glucuronic acid or sulfate before being excreted in the urine.

Table 2: Key Steps in the Metabolic Conversion of Alkylresorcinols to 3,5-DHBA

Step Process Description Key Precursor/Metabolite
1 Ingestion Consumption of whole-grain products containing alkylresorcinols. Alkylresorcinols (e.g., C17:0-C25:0)
2 Omega (ω)-oxidation Introduction of a hydroxyl group at the end of the alkyl chain. ω-hydroxy-alkylresorcinol
3 Further Oxidation The ω-hydroxyl group is oxidized to a carboxylic acid. ω-carboxy-alkylresorcinol
4 Beta (β)-oxidation The alkyl chain is progressively shortened by two-carbon units. Intermediate chain-length metabolites

Ecological Functions and Inter-species Interactions

As a secondary metabolite, 3,5-DHBA is not essential for primary growth but plays important roles in the organism's interaction with its environment hmdb.ca. Phenolic compounds in general are crucial for plants as they can act as defense molecules against pathogens and herbivores.

One of the specific ecological functions identified for 3,5-DHBA is its nematicidal activity mdpi.com. It has shown toxicity against root-knot nematodes (Meloidognye incognita), which are significant plant parasites. This suggests a role for the compound in plant defense mechanisms, protecting the plant from parasitic infections in the soil. While many phenolic acids are known to have allelopathic properties—affecting the growth of neighboring plants—the primary documented ecological role for 3,5-DHBA is its activity against nematodes ird.fr.

Role in Plant Defense Mechanisms and Allelopathy

This compound (3,5-DHBA) is a phenolic compound that plays a significant role in the interactions between plants and their environment, particularly through allelopathy. Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. As a secondary metabolite, 3,5-DHBA is involved in plant defense, acting as an allelochemical that can inhibit the growth of neighboring plants, including weeds.

The compound has been identified as one of the key phenolic acids in rice (Oryza sativa) with allelopathic potential. nih.gov The release of such allelochemicals from rice can help suppress the growth and establishment of weeds in paddy fields, offering a natural mechanism for weed management. nih.gov

Detailed research on woody plant species colonizing industrial fly-ash deposits has further elucidated the allelopathic role of 3,5-DHBA. A study investigating the chemical properties of rhizospheric fly ash from Robinia pseudoacacia, Ailanthus altissima, and Amorpha fruticosa identified 3,5-DHBA as a key phenolic acid. The research found a positive correlation between the concentration of 3,5-DHBA in the fly ash and the inhibition of radicle growth in red clover (Trifolium pratense), which was used as the indicator species. researchgate.net The strongest inhibitory effects were observed in the rhizosphere of Amorpha fruticosa, which also had the highest content of 3,5-DHBA and other phenolics like ferulic acid and rutin. researchgate.net This suggests that certain invasive or pioneer species can alter the soil chemistry by exuding allelochemicals like 3,5-DHBA, thereby inhibiting competitors and influencing plant community structure. researchgate.net

The study highlighted the additive or synergistic effects of multiple phenolic compounds, noting that the combination of 3,5-DHBA with other allelochemicals was decisive in the observed inhibition of ecophysiological processes in the acceptor plant. researchgate.net

Table 1: Correlation between 3,5-DHBA and Radicle Growth Inhibition in Fly-Ash Deposits

Woody SpeciesRelative Allelopathic ActivityKey Phenolic Compounds IdentifiedCorrelation with Radicle Growth Inhibition
Amorpha fruticosaHighestThis compound, Ferulic acid, RutinPositive correlation found between radicle growth inhibition and the content of 3,5-DHBA. researchgate.net
Ailanthus altissimaIntermediateThis compound, Ferulic acid, RutinPositive correlation found between radicle growth inhibition and the content of 3,5-DHBA. researchgate.net
Robinia pseudoacaciaLowestThis compound, Ferulic acid, RutinPositive correlation found between radicle growth inhibition and the content of 3,5-DHBA. researchgate.net

Contribution to Microbial Communication and Biofilm Formation

The role of this compound in microbial processes such as communication and biofilm formation is an area of growing interest, though research has often focused on the broader class of hydroxybenzoic acids. Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix, which can make them resistant to antimicrobial agents. The formation of these communities is often regulated by a cell-to-cell communication system known as quorum sensing (QS).

Direct research on 3,5-DHBA has evaluated its fundamental antimicrobial activity, which is a prerequisite for influencing biofilm formation. In a comprehensive study comparing seven different hydroxybenzoic acid derivatives, the antimicrobial capacity of 3,5-DHBA was tested against a panel of bacteria and one yeast species. The results indicated that 3,5-DHBA exhibited measurable, though often lower, antimicrobial activity compared to other isomers. nih.gov

Table 2: Antimicrobial Activity of this compound (MIC in µg/mL)

MicroorganismGram TypeMIC (µg/mL)
Staphylococcus aureusGram-positive1000
Bacillus subtilisGram-positive5000
Escherichia coliGram-negative5000
Pseudomonas aeruginosaGram-negative>5000
Salmonella enteritidisGram-negative5000
Candida albicansYeast5000

Data sourced from Kalinowska et al. (2021). nih.gov

While 3,5-DHBA itself has not been extensively studied as a specific inhibitor of quorum sensing or biofilm formation, related hydroxybenzoic acid isomers have shown significant activity in this area. For instance, 3-Hydroxybenzoic acid (3-HBA) has been demonstrated to inhibit biofilm formation and virulence factors in bacteria like Acinetobacter baumannii and to interfere with the Agr and Sar quorum sensing systems of Staphylococcus aureus. colab.wsacs.org Similarly, 2,3-Dihydroxybenzoic acid has been shown to decrease biofilm formation by Pseudomonas aeruginosa. asm.org These findings for related compounds suggest that the hydroxybenzoic acid scaffold is a promising area for the development of anti-biofilm and quorum quenching agents, highlighting the potential for future research to investigate the specific capabilities of the 3,5-isomer in these complex microbial interactions.

Chemical Synthesis and Derivatization Strategies for Research Applications

Laboratory-Scale Synthetic Methodologies

Classical Multi-Step Synthesis Routes (e.g., Sulfonation-Hydrolysis)

The most established and frequently cited method for preparing 3,5-Dihydroxybenzoic acid is a two-step process starting from benzoic acid. This classical route involves the disulfonation of benzoic acid followed by an alkaline fusion, which hydrolyzes the sulfonate groups to hydroxyl groups. orgsyn.orgwikipedia.org

The process begins with the sulfonation of benzoic acid using fuming sulfuric acid, typically containing a high percentage of free sulfur trioxide (SO₃). guidechem.comorgsyn.org The reaction requires heating at high temperatures, for instance, in an oil bath at 240–250°C for several hours, to facilitate the introduction of two sulfonic acid groups onto the benzene (B151609) ring, yielding 3,5-disulfobenzoic acid. orgsyn.orgreddit.com The meta-directing effect of the carboxylic acid group on the benzoic acid ring favors the formation of the 3,5-disubstituted product.

Table 1: Key Stages of the Classical Sulfonation-Hydrolysis Synthesis

Stage Key Reagents Typical Conditions Intermediate/Product
Sulfonation Benzoic acid, Fuming sulfuric acid (e.g., 30-60% SO₃) 240–250°C, 5 hours Benzoic acid-3,5-disulfonic acid
Alkaline Fusion (Hydrolysis) Benzoic acid-3,5-disulfonic acid salt, Sodium hydroxide, Potassium hydroxide 280–310°C, 1 hour 3,5-Dihydroxybenzoate salt

| Acidification & Purification | Hydrochloric acid, Ether, Acetic acid | Room temperature | this compound |

Modern and Green Chemistry Approaches in this compound Synthesis

Efforts to develop more environmentally friendly and efficient syntheses of this compound have focused on optimizing classical methods and exploring alternative pathways. While the fundamental sulfonation-alkali fusion route remains prevalent in industrial applications, modern approaches emphasize improved process control, waste reduction, and avoidance of harsh reagents where possible. google.com

For related dihydroxybenzoic acid isomers, other green chemistry techniques have been explored, such as the use of ultrasonication to drive the Kolbe-Schmitt reaction (carboxylation of a phenol) under mild conditions for the synthesis of 2,4-dihydroxybenzoic acid. researchgate.net However, the application of such specific modern techniques for the direct synthesis of the 3,5-isomer is not as widely documented. The primary challenge remains the selective introduction of functional groups at the 3- and 5-positions of the benzoic acid core.

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalytic methods offer the potential for highly selective and environmentally benign synthesis of aromatic compounds. However, their application for producing this compound specifically is less developed compared to other isomers.

Enzyme Systems for Selective Transformations

Research into the enzymatic synthesis of dihydroxybenzoic acids has demonstrated the potential of using specific enzymes for carboxylation reactions. For instance, decarboxylase enzymes have been successfully used in the reverse direction (carboxylation) to synthesize 2,6-Dihydroxybenzoic acid from resorcinol and CO₂. mdpi.com This type of enzymatic reaction is noted for its high selectivity, operating under mild conditions.

While literature mentions the possibility of producing resveratrol (for which this compound is a key precursor) through biological system expression methods, these are often described as having demanding equipment requirements and high production costs. google.com The direct, efficient enzymatic synthesis of this compound itself is not prominently featured in current research, suggesting that chemocatalytic routes remain the more established and economically viable option.

Bioreactor Applications in this compound Production

The successful implementation of enzymatic synthesis at a larger scale typically involves the use of bioreactors. In the case of the enzymatic production of 2,6-Dihydroxybenzoic acid, a lab-scale bioreactor was used to scale up the process. mdpi.com This setup allowed for improved process control, including the use of in situ product removal techniques to overcome thermodynamic limitations and increase reaction yields. mdpi.com Adsorber resins were added to the bioreactor to bind the product as it was formed, shifting the reaction equilibrium towards the product side and achieving yields above 80%. mdpi.com

Although this demonstrates the feasibility of bioreactor-based production for a closely related isomer, similar dedicated bioreactor applications for the large-scale biocatalytic production of this compound are not yet well-established. The development of a robust and economically competitive enzymatic pathway would be a prerequisite for such an application.

Chemical Modification and Derivatization for Structure-Activity Relationship (SAR) Studies

This compound serves as a valuable scaffold for chemical modification to investigate structure-activity relationships (SAR). By systematically altering its structure—modifying the carboxylic acid or the two hydroxyl groups—researchers can probe and optimize its biological activity.

One key area of investigation is its role as an agonist for the hydroxycarboxylic acid receptor 1 (HCA₁), which is involved in inhibiting lipolysis in fat cells. nih.gov this compound has been identified as a specific agonist for this receptor. As such, it provides a foundational chemical structure (a pharmacophore) for designing more potent and selective HCA₁ agonists, which could have therapeutic potential for treating dyslipidemia. nih.gov SAR studies would involve synthesizing derivatives with different substituents on the aromatic ring or modifications to the carboxyl and hydroxyl groups to understand which features are critical for receptor binding and activation.

Another classic example of derivatization for SAR studies is the synthesis of a series of alkyl esters from this compound. By reacting the carboxylic acid group with various alcohols (from ethyl to heptyl), a range of esters can be prepared. acs.org These derivatives can then be tested for biological activities, such as their bacteriostatic properties, to determine how the length and nature of the alkyl chain influence efficacy. This systematic modification allows researchers to establish a relationship between the chemical structure of the ester and its biological function.

Table 2: Examples of Derivatization of this compound for SAR Studies

Derivative Type Modification Site Purpose of Derivatization Potential Application
Alkyl Esters Carboxylic acid group To study the effect of alkyl chain length on biological activity Bacteriostatic agents

| Ring-Substituted Analogs | Aromatic ring, hydroxyl groups | To design more potent and selective receptor agonists | HCA₁ receptor modulators for dyslipidemia |

Synthesis of Ester and Amide Derivatives

The carboxyl group of this compound is a prime site for derivatization, most commonly through the formation of esters and amides. These reactions are fundamental in medicinal chemistry and materials science for modifying the polarity, solubility, and biological activity of the parent molecule.

Esterification

The synthesis of 3,5-dihydroxybenzoate esters is frequently accomplished through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. For instance, a series of n-alkyl 3,5-dihydroxybenzoates, from ethyl to n-heptyl, have been prepared by refluxing this compound with the corresponding absolute alcohol and concentrated sulfuric acid. acs.org The general procedure involves heating the reaction mixture, followed by workup and purification, which may include distillation and crystallization, to yield the desired ester. acs.org

One specific example is the preparation of the n-propyl ester, where a mixture of this compound, absolute n-propyl alcohol, and concentrated sulfuric acid is refluxed for several hours. acs.org The product is then isolated through a series of extraction and distillation steps, yielding a viscous oil that can be solidified to fine white needles. acs.org

Table 1: Examples of Synthesized n-Alkyl 3,5-Dihydroxybenzoate Esters acs.org

Amidation

Amide derivatives of this compound are synthesized by coupling the carboxylic acid with an amine. A common route involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the desired amine. This approach is exemplified by the Schotten-Baumann reaction conditions. google.com For example, derivatives such as 6-[N-(3',5'-dihydroxybenzoyl)amino]caproic acid can be prepared. google.com The synthesis typically begins with the protection of the hydroxyl groups (e.g., as methoxy groups), followed by conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride. This activated intermediate is then reacted with an amine, such as 6-aminocaproic acid, in the presence of a base. The final step involves deprotection of the hydroxyl groups to yield the target amide. google.com

Functional Group Interconversions and Analog Synthesis for Specific Research Targets

Beyond simple ester and amide formation, this compound is a valuable starting material for the multi-step synthesis of more complex molecules and analogs. Its functional groups can be interconverted or used as handles to build intricate molecular architectures.

Synthesis of Resveratrol Analogs

This compound is a key precursor in the synthesis of resveratrol (3,5,4'-trihydroxystilbene), a polyphenolic compound of significant research interest. The synthesis transforms the benzoic acid structure into a stilbene scaffold. While the specific multi-step pathway can vary, it illustrates several functional group interconversions, including reduction of the carboxylic acid to an alcohol, protection of the hydroxyl groups, oxidation to an aldehyde, and subsequent olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons reaction) to form the characteristic stilbene double bond. guidechem.com

Synthesis of Antimicrobial Agents

The scaffold of this compound is also utilized in the synthesis of antibacterial compounds like Bromoprim. guidechem.com The synthesis of this selective inhibitor of dihydrofolate reductase involves a series of functional group manipulations starting from this compound. The process includes:

Protection: The hydroxyl groups are typically protected, for example, by methylation to form 3,5-dimethoxybenzoic acid.

Functional Group Interconversion: The carboxylic acid is converted into other functional groups. This can involve bromination of the aromatic ring, conversion of the carboxyl group to an acyl chloride, and subsequent reduction to an aldehyde. guidechem.com

Condensation and Cyclization: The resulting aromatic aldehyde undergoes condensation with β-methoxypropionitrile, followed by a cyclization reaction with guanidine nitrate to construct the final pyrimidinediamine ring system of Bromoprim. guidechem.com

These synthetic strategies highlight the utility of this compound as a foundational building block, where its functional groups are strategically manipulated to achieve complex molecular targets for specific research applications.

Table 2: Key Compounds in Analog Synthesis Starting from this compound

Molecular and Cellular Mechanisms of Biological Activity Non Clinical Focus

Receptor Agonism and Downstream Signaling in Model Systems

3,5-Dihydroxybenzoic acid (3,5-DHBA) has been identified as a specific agonist for the Hydroxycarboxylic Acid Receptor 1 (HCA1), also known as G protein-coupled receptor 81 (GPR81). nih.govmedchemexpress.com This receptor is predominantly expressed in adipocytes. nih.gov The activation of HCA1 by its endogenous ligand, lactate, results in the inhibition of lipolysis. nih.gov 3,5-DHBA mimics this effect with a reported half-maximal effective concentration (EC₅₀) of approximately 150 μM for HCA1 activation. nih.gov

In studies utilizing wild-type mouse adipocytes, 3,5-DHBA effectively inhibits lipolysis. nih.gov Conversely, this inhibitory effect is absent in adipocytes deficient in HCA1, confirming that the anti-lipolytic action of 3,5-DHBA is mediated specifically through this receptor. nih.gov While other compounds like 3-hydroxybenzoic acid act as agonists for both HCA1 and HCA2, 3,5-DHBA demonstrates specificity for HCA1. nih.gov

Agonist Activity of this compound at HCA1
CompoundReceptor TargetActivityEffective Concentration (EC₅₀)Effect in Adipocytes
This compoundHCA1 (GPR81)Specific Agonist~150 μMInhibition of Lipolysis

The activation of HCA1 by this compound influences intracellular signaling pathways. HCA1 is a Gαi/o-protein coupled receptor, and its activation leads to the inhibition of adenylyl cyclase. medchemexpress.com This subsequently reduces the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.com In HCA1-expressing SK-N-MC cells, 3,5-DHBA was shown to inhibit cAMP accumulation with a half-maximal inhibitory concentration (IC₅₀) of 112 μM. medchemexpress.commedchemexpress.com The reduction in cAMP levels is a key step in the signaling cascade that leads to the inhibition of lipolysis in adipocytes.

While the cAMP pathway is a clearly defined downstream effect of 3,5-DHBA-mediated HCA1 activation, the specific modulation of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK, p38, and JNK, in this context is not as well-documented in the available literature. Research has shown the involvement of p38 and ERK pathways in adipogenesis and adipocyte function, but direct evidence linking their modulation to 3,5-DHBA's action on HCA1 in adipocytes is limited. frontiersin.orgnih.govdovepress.com

Enzyme Modulation and Inhibition Kinetics

This compound has been identified as a competitive inhibitor of Tyrosine Phenol-Lyase (TPL), an enzyme found in certain bacteria that catalyzes the β-elimination of L-tyrosine to produce phenol (B47542). nih.gov This inhibitory action is concentration-dependent. nih.gov Kinetic studies have determined the inhibition constant (Ki) for 3,5-DHBA against TPL to be 25.7 μM. medchemexpress.commedchemexpress.commedchemexpress.com The compound has been shown to significantly decrease phenol production in TPL-expressing bacteria such as Morganella morganii and Citrobacter koseri. nih.gov

Inhibition of Tyrosine Phenol-Lyase (TPL) by this compound
EnzymeSourceInhibitorInhibition TypeInhibition Constant (Ki)
Tyrosine Phenol-Lyase (TPL)Bacterial SystemsThis compoundCompetitive25.7 μM

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. frontiersin.org While various compounds are known to inhibit different human carbonic anhydrase (hCA) isoforms, specific inhibitory activity and kinetic data (Ki values) for this compound against hCA isoforms such as hCA I and hCA II are not extensively reported in the currently available scientific literature.

While direct inhibition data for this compound against 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase is not specified, research has demonstrated that functionalized analogues synthesized from this compound are potent inhibitors of E. coli EPSP synthase. nih.gov These aromatic analogues act as competitive inhibitors with respect to the substrate shikimate-3-phosphate. nih.gov One particular tetrahedral intermediate analogue derived from this compound exhibited a strong inhibitory effect with an apparent inhibition constant (Ki) of 160 ± 40 nM. nih.gov This suggests that the 3,5-dihydroxybenzoyl scaffold is a suitable starting point for designing effective inhibitors of this key enzyme in the shikimate pathway. nih.gov

Inhibition of E. coli EPSP Synthase by an Analogue of this compound
EnzymeSourceInhibitor TypeInhibition TypeApparent Inhibition Constant (Ki)
EPSP SynthaseEscherichia coliTetrahedral intermediate analogue derived from this compoundCompetitive vs. Shikimate-3-Phosphate160 ± 40 nM

Other Enzyme Interactions

This compound has been identified as a competitive inhibitor of tyrosine phenol-lyase (TPL), an enzyme that catalyzes the conversion of L-tyrosine to phenol. medchemexpress.com Research has demonstrated its inhibitory affinity with a Kᵢ value of 25.7 μM. medchemexpress.com This action has been observed to block the production of phenol from L-tyrosine in bacteria such as Citrobacter koseri and Morganella morganii without impacting bacterial growth. medchemexpress.com

Additionally, while direct inhibition by this compound has not been detailed, related benzoate (B1203000) pyrimidine (B1678525) analogues have been studied for their specific inhibition of family 1A dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. ncats.iosigmaaldrich.com

Antioxidant and Free Radical Scavenging Mechanisms

Direct Free Radical Scavenging and Redox Properties

The antioxidant capacity of this compound has been a subject of varied research findings, with its efficacy appearing to be highly dependent on the specific assay used. Some studies have reported strong antioxidant activity, suggesting that the placement of hydroxyl groups in the meta positions (3 and 5) is a key structural feature for this function. nih.gov One study ranked its activity as higher than other phenolic compounds like gentisic acid, 3,4-dihydroxybenzoic acid, and gallic acid. nih.gov

Conversely, other research indicates that this compound exhibits relatively low to negligible activity in several antioxidant assays. nih.govmdpi.com For instance, in an ABTS assay, it was found to be less effective at scavenging radicals than other dihydroxybenzoic acid isomers. mdpi.com Similarly, it demonstrated low antiradical properties in a DPPH assay and showed the lowest capacity for cupric ion reduction in a CUPRAC assay. nih.govmdpi.com

Antioxidant AssayFinding for this compoundReference
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))Less effective than other isomers (%I = 60.39%) mdpi.com
DPPH (2,2-diphenyl-1-picrylhydrazyl)Lowest antiradical properties (IC₅₀ > 1000 μM) nih.gov
CUPRAC (Cupric Reducing Antioxidant Capacity)Lowest cupric-reducing ability among tested hydroxybenzoic acids mdpi.com
General AssessmentDemonstrated strong activity, attributed to meta-position hydroxyl groups nih.gov

Metal Ion Chelation

The available research did not provide specific information regarding the metal ion chelation properties of this compound. Studies on related isomers, such as 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid, have explored their ability to chelate metal ions like iron (Fe³⁺), but similar data for the 3,5-isomer is not present in the search results. ufl.edutandfonline.comnih.gov

Induction of Antioxidant Enzymes and Nrf2 Signaling Pathway Activation

There is no direct evidence from the provided search results to suggest that this compound induces the expression of antioxidant enzymes through the activation of the Nrf2 signaling pathway. While other dihydroxybenzoic acid isomers have been associated with the activation of this protective pathway, the literature reviewed does not establish this mechanism for this compound. nih.gov Instead, its activity has been linked to other signaling pathways, such as the activation of hydroxycarboxylic acid receptors. nih.govnih.gov

Antimicrobial Activity and Mechanisms in Model Organisms

Antibacterial and Antifungal Properties in vitro

Laboratory assessments have indicated that this compound possesses antimicrobial properties. rupahealth.com It has been noted for its use as a natural preservative, where it is suggested to inhibit the growth of bacteria and fungi. chemimpex.com A comprehensive study was conducted to evaluate its in vitro antimicrobial activity against a panel of microorganisms, including the bacteria Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Salmonella enteritidis, as well as the fungus Candida albicans. nih.gov However, the specific outcomes and detailed findings of this comparative analysis were not available in the provided information.

Elucidation of Microbial Targets and Growth Inhibition Mechanisms

This compound (3,5-DHBA) has demonstrated notable antimicrobial properties against a range of pathogenic microbes. Research indicates that its mechanism of action is likely multifaceted, targeting fundamental cellular processes and structures. The antimicrobial efficacy of phenolic acids like 3,5-DHBA is often linked to their ability to interact with and disrupt microbial cell membranes. nih.gov

One proposed mechanism relates to the compound's partially lipophilic nature, which allows it to pass through the cell membrane. nih.gov The undissociated form of the acid can diffuse across the membrane, leading to a disruption of its structure and function. This can also result in the acidification of the cytoplasm, which in turn can denature proteins and inhibit critical enzymatic activities necessary for microbial survival. nih.gov

Laboratory assessments have confirmed the antimicrobial effects of this compound against various bacteria and fungi. nih.govrupahealth.com Studies have shown its activity against gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and the yeast Candida albicans. nih.gov The effectiveness of 3,5-DHBA and related compounds is often characterized by their low-to-moderate lipophilicity and acidity, which are key determinants of their ability to interfere with microbial cells. nih.gov

Table 1: Antimicrobial Activity of this compound

MicroorganismTypeObserved Effect
Escherichia coliGram-Negative BacteriaGrowth Inhibition nih.gov
Pseudomonas aeruginosaGram-Negative BacteriaGrowth Inhibition nih.gov
Staphylococcus aureusGram-Positive BacteriaGrowth Inhibition nih.gov
Bacillus subtilisGram-Positive BacteriaGrowth Inhibition nih.gov
Salmonella enteritidisGram-Negative BacteriaGrowth Inhibition nih.gov
Candida albicansYeast (Fungus)Growth Inhibition nih.gov

Cellular Effects in Non-Human Cell Lines and Animal Models

In the context of cancer research, this compound has been investigated for its effects on cell proliferation and apoptosis, which is the process of programmed cell death. nih.gov The compound's activity in this area is often linked to its interaction with specific cellular receptors. A key target identified is the hydroxycarboxylic acid receptor 1 (HCAR1), also known as GPR81. nih.govnih.gov

Activation of the HCAR1 receptor by 3,5-DHBA can trigger downstream signaling pathways that influence cell fate. nih.gov Research suggests that while this interaction can have beneficial effects in normal tissues, some malignant tumors may exploit HCAR1 expression to sense 3,5-DHBA and support their own growth. nih.gov This highlights a complex, context-dependent role for the compound in regulating carcinogenesis. nih.gov

Studies on various cancer cell lines are beginning to unravel these mechanisms. For instance, related hydroxybenzoic acids have been shown to inhibit the growth of cancer cells by interfering with the cell cycle. nih.gov This is often achieved by upregulating cyclin-dependent kinase (CDK) inhibitors, which are proteins that block the progression of the cell cycle, thereby halting proliferation. antiox.org While direct evidence for 3,5-DHBA's action on specific CDKs is still emerging, its structural similarity to other active hydroxybenzoic acids suggests potential involvement in these pathways. The induction of apoptosis is a critical mechanism for anticancer agents. This process involves the activation of a cascade of enzymes called caspases, which dismantle the cell in a controlled manner. researchgate.netfrontiersin.org

Table 2: Cellular Effects of 3,5-DHBA in Cancer Research Models

Cellular ProcessMechanism of ActionKey Molecular TargetObserved Outcome
Cell ProliferationRegulation of carcinogenesis nih.govHCAR1/GPR81 Receptor nih.govContext-dependent; may support growth in HCAR1-expressing tumors nih.gov
Apoptosis (Programmed Cell Death)Induction of cell death pathways nih.govresearchgate.netCaspase pathways (inferred from related compounds) researchgate.netElimination of malignant cells

The influence of this compound extends to the regulation of stem cells and the generation of new neurons (neurogenesis), particularly within the nervous system. nih.gov These effects are also primarily mediated through its function as an agonist for the HCAR1 receptor. nih.gov

HCAR1 is expressed in the nervous system, and its activation by 3,5-DHBA has been shown to play a role in maintaining cell stemness and modulating neurogenesis. nih.gov Stemness refers to the ability of stem cells to self-renew and differentiate into various specialized cell types. By interacting with HCAR1, 3,5-DHBA can influence the signaling pathways that govern these fundamental stem cell properties.

Animal models have been instrumental in demonstrating these effects. For example, studies have shown that mesenchymal stem cells can increase hippocampal neurogenesis and counteract depressive-like behaviors in rat models. nih.gov While not directly using 3,5-DHBA, this research underscores the therapeutic potential of modulating neurogenesis. nih.gov Other research has indicated that specific fatty acids can enhance the function of neural stem cells in the subventricular zone of the brain, leading to restored olfactory neurogenesis in aged mice. biorxiv.org The discovery that 3,5-DHBA, a metabolite derived from dietary sources like whole grains, acts on the HCAR1 receptor opens a new avenue for understanding how nutritional components can influence brain plasticity and repair. rupahealth.comnih.gov The activation of HCAR1 by 3,5-DHBA represents a significant link between diet, microbial metabolism, and the regulation of vital functions in the nervous system, including the maintenance and generation of neural cells. nih.gov

Table 3: Effects of 3,5-DHBA on Stemness and Neurogenesis

Biological ProcessPrimary ReceptorMediating MechanismPotential Outcome in Animal Models
Cell StemnessHCAR1/GPR81 nih.govActivation of receptor-mediated signaling pathways that govern self-renewal and differentiation nih.govMaintenance of neural stem cell populations
NeurogenesisHCAR1/GPR81 nih.govModulation of signaling that promotes the formation of new neurons nih.govInfluence on brain plasticity and repair

Analytical and Spectroscopic Characterization in Research

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental tool for separating 3,5-Dihydroxybenzoic acid from complex matrices and its own structural isomers. Due to the polar nature of this compound, various high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques are utilized.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is the predominant technique for the analysis of dihydroxybenzoic acids. The choice of stationary phase and mobile phase is critical, especially when separating isomers which often have very similar properties and can co-elute. helixchrom.com

Reversed-Phase (RP) HPLC: While widely used, reversed-phase chromatography, which separates compounds based on hydrophobicity, often proves insufficient for baseline separation of dihydroxybenzoic acid isomers. sielc.comsielc.com These isomers possess very similar hydrophobic properties, making differentiation by a single retention mechanism difficult. sielc.comsielc.com However, RP-HPLC is frequently used for general analysis and can be effective when coupled with a mass spectrometer. medchemexpress.com

Mixed-Mode Chromatography (MMC): This approach offers superior selectivity for isomers by utilizing a stationary phase with multiple retention mechanisms, such as reversed-phase and ion-exchange. helixchrom.comsielc.com By exploiting the small differences in both hydrophobic and ionic characteristics among the isomers, mixed-mode columns can achieve good separation and peak shape. helixchrom.comsielc.comsielc.com For instance, Primesep B columns combine reversed-phase and anion-exchange mechanisms, providing better selectivity than traditional C18 columns for separating regioisomers of dihydroxybenzoic acids using a mass spectrometry-compatible mobile phase. sielc.com

Hydrogen-Bonding Chromatography: The presence of two hydroxyl groups and a carboxylic acid group makes this compound an excellent candidate for analysis using hydrogen-bonding chromatography. sielc.comsielc.com This technique separates compounds based on the accessibility of these functional groups to form hydrogen bonds with the stationary phase. sielc.com Columns like SHARC 1 are designed for this purpose, where the primary separation mode is hydrogen bonding, offering an alternative selectivity compared to reversed-phase or normal-phase methods. sielc.comlabicom.cz

Table 1: Example HPLC Methodologies for Dihydroxybenzoic Acid Isomers

TechniqueColumn ExampleMobile Phase ComponentsDetectionReference
Mixed-ModeAmaze TR (4.6x50 mm)Acetonitrile, Ammonium Formate (AmFm) pH 3UV 255 nm helixchrom.com
Mixed-ModePrimesep D (4.6x150 mm)Acetonitrile (MeCN), Trifluoroacetic Acid (TFA)UV 250 nm sielc.com
Mixed-ModePrimesep B (4.6x150 mm)Acetonitrile (MeCN), Water, Trifluoroacetic Acid (TFA)UV 270 nm sielc.com
Hydrogen-BondingSHARC 1 (3.2x100 mm)Acetonitrile (MeCN)/Methanol (MeOH), Ammonium Formate (AmFm), Formic AcidUV 270 nm, LC/MS sielc.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is suitable for analyzing volatile and thermally stable compounds. This compound, with its polar carboxyl and hydroxyl groups, is not inherently volatile. Therefore, a derivatization step is typically required to convert it into a more volatile form before GC analysis. This process involves reacting the polar functional groups to create less polar, more volatile derivatives, such as trimethylsilyl (TMS) esters. While specific GC methods for this compound are less commonly detailed than HPLC, predicted GC-MS spectra are available for both its non-derivatized and TMS-derivatized forms, indicating the viability of this technique. foodb.ca

Mass Spectrometry Coupled Techniques (LC-MS/MS, GC-MS)

Coupling chromatographic techniques with mass spectrometry provides a powerful tool for both quantification and structural confirmation.

LC-MS/MS: This is a highly sensitive and selective technique for analyzing this compound in complex samples. HPLC methods, including reversed-phase, mixed-mode, and hydrogen-bonding, are generally compatible with mass spectrometry. helixchrom.comsielc.comsielc.com In LC-MS/MS, after chromatographic separation, the compound is ionized (e.g., via electrospray ionization, ESI) and detected by the mass spectrometer. By monitoring specific ion transitions (Multiple Reaction Monitoring, MRM), researchers can achieve high selectivity and sensitivity. For instance, in the analysis of other dihydroxybenzoic acid isomers, a common ion transition monitored in negative ESI mode is m/z 153 → m/z 109, corresponding to the parent ion and a characteristic fragment ion. rrml.ro

GC-MS: Following gas chromatographic separation of a suitable volatile derivative, mass spectrometry provides detection and identification based on the mass-to-charge ratio of the compound and its fragmentation pattern. hmdb.ca The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. researchgate.net Predicted GC-MS data for this compound is available, which can aid in its identification in experimental samples. foodb.cahmdb.ca

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It provides information on the number of different types of protons and their neighboring environments. Spectra are typically recorded in a deuterated solvent like DMSO-d₆. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, this includes signals for the carboxylic acid carbon, the hydroxyl-substituted carbons, and the other aromatic carbons. chemicalbook.com

2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecule. These experiments correlate proton and carbon signals, providing unambiguous structural elucidation.

Table 2: NMR Spectroscopic Data for Dihydroxybenzoic Acid Isomers

CompoundNucleusSolventObserved Chemical Shifts (ppm)Reference
This compound¹HDMSO-d₆Data available, specific shifts vary with conditions. chemicalbook.com
This compound¹³CNot SpecifiedData available from spectral databases. chemicalbook.com
3,4-Dihydroxybenzoic acid¹HCD₃OD7.44 (d), 7.42 (dd), 6.79 (d) ugm.ac.id
3,4-Dihydroxybenzoic acid¹³CCD₃OD170.38, 151.04, 146.18, 123.28, 117.85, 115.21 ugm.ac.id

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule, which is related to its electronic transitions. The UV-Vis spectrum of this compound shows characteristic absorption maxima. In an acidic mobile phase, it exhibits absorption maxima at approximately 208 nm, 250 nm, and 308 nm. sielc.comsielc.com The pH of the solution can affect the spectrum. sielc.comsielc.com These maxima are useful for setting the detection wavelength in HPLC-UV analysis to achieve optimal results. sielc.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (typically a broad band around 3200-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1670-1700 cm⁻¹), and C=C stretches of the aromatic ring (around 1500-1600 cm⁻¹). ugm.ac.idchemicalbook.com

Table 3: Spectroscopic Data for this compound

TechniqueParameterObserved ValueReference
UV-VisAbsorption Maxima (λmax)208 nm, 250 nm, 308 nm sielc.comsielc.com
IRCharacteristic BandsSpectra available showing O-H, C=O, and C=C stretches. chemicalbook.com

Electrochemical Detection Methods and Biosensor Development for Research Applications

The electrochemical properties of this compound have been explored for potential sensor applications. Studies on its electrochemical polymerization have shown that, unlike some of its isomers, it does not readily form a passivating polymer film on electrode surfaces in certain solvents, which may limit its use as a primary modifying layer for sensors. However, this property suggests it could be used as a copolymer in the development of new sensor materials.

In the realm of biosensors, while specific sensors for this compound are not widely reported, there is research on developing biosensors for a range of benzoic acid derivatives. For instance, a taste sensor using lipid/polymer membranes has been modified with various hydroxybenzoic acids, including the 3,5-isomer, to evaluate their effect on the detection of other molecules like caffeine.

Sample Preparation Strategies for Diverse Research Matrices (e.g., Biological, Environmental)

Effective sample preparation is critical for the accurate analysis of this compound from complex matrices.

Biological Matrices : For the analysis of this compound and other alkylresorcinol metabolites in biological fluids like urine and plasma, solid-phase extraction (SPE) is a common and effective cleanup method. C18 silica cartridges are often used to retain the analytes from the aqueous sample matrix, while more polar interferences are washed away. The retained compounds are then eluted with an organic solvent like methanol before instrumental analysis, such as HPLC.

Environmental Matrices : In environmental samples like rainwater, analysis may involve simpler preparation, especially when studying its degradation. Model solutions are often prepared by dissolving the pure compound in ultrapure water to a known concentration. acs.org For more complex environmental matrices, extraction techniques such as solid-phase extraction or liquid-liquid extraction would likely be necessary to isolate the analyte from interfering substances.

Structure Activity Relationship Sar and Computational Studies

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of hydroxybenzoic acids is intricately linked to the number and position of hydroxyl groups on the benzene (B151609) ring, as well as the nature of the carboxylic acid function.

The antioxidant and antiradical efficacy of hydroxybenzoic acids is influenced by the number and position of hydroxyl (-OH) groups attached to the aromatic ring. nih.gov An increase in the number of hydroxyl groups generally leads to higher antioxidant properties. nih.gov For instance, gallic acid, with three hydroxyl groups, exhibits greater antiradical activity than protocatechuic acid, which has two. nih.gov

The positioning of these hydroxyl groups is also a critical determinant of activity. Dihydroxybenzoic acids with hydroxyl groups in the ortho and para positions relative to the carboxyl group, such as 2,5-dihydroxybenzoic acid, have demonstrated stronger activity against superoxide (B77818) radicals compared to those with meta-positioned hydroxyl groups like 3,5-Dihydroxybenzoic Acid. nih.gov However, in some antioxidant assays, this compound has shown strong activity, superior to other dihydroxybenzoic acid isomers. nih.gov Specifically, one study found the order of antioxidant activity to be this compound > gentisic acid > 3,4-dihydroxybenzoic acid > gallic acid > syringic acid > vanillic acid. nih.gov This highlights that the assessment of antioxidant capacity can be dependent on the specific method used.

The presence of hydroxyl groups at the meta positions (3 and 5) appears to be a key structural feature for high antioxidant activity in certain contexts. nih.gov In contrast, compounds with hydroxyl substituents in the ortho (2 and 6) and para (4) positions, without any meta-hydroxyl groups, were found to be almost inactive in the same study. nih.gov

The carboxyl group is a key feature of hydroxybenzoic acids, and its modification can significantly impact biological activity. Studies on other dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid, have underscored the importance of the carboxyl group's presence and location. nih.gov The formation of a salicylic (B10762653) group, as in 2,3-dihydroxybenzoic acid, can induce high efficiency in protecting against oxidative stress. nih.gov

Modification of the carboxyl group, for instance through esterification, can alter the molecule's properties. Methyl 3,5-dihydroxybenzoate, an ester of this compound, is a potent tyrosinase inhibitor and is used in skin lightening products. biosynth.com This suggests that modifying the carboxyl group can modulate the biological targets and applications of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach relies on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov

While specific QSAR studies focused solely on this compound are not extensively detailed in the provided context, the principles of QSAR are broadly applicable. For a series of this compound analogs, a QSAR model could be developed to predict their activity as, for example, HCA1 agonists or antimicrobial agents. rupahealth.comnih.gov Descriptors such as lipophilicity (LogP), electronic properties (e.g., atomic charges), and steric parameters would be calculated for each analog. These descriptors would then be correlated with their experimentally determined biological activities using statistical methods to generate a predictive model. Such a model would be invaluable for guiding the synthesis of new derivatives with improved potency.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the interactions between a ligand, such as this compound, and its biological target at the molecular level.

For example, this compound has been identified as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), which is predominantly expressed in adipocytes. rupahealth.comnih.gov Molecular docking simulations could elucidate the specific binding mode of this compound within the HCA1 binding pocket. These simulations would likely reveal key hydrogen bonding and hydrophobic interactions between the ligand and amino acid residues of the receptor, explaining its agonist activity.

Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations could be used to assess the stability of the docked pose of this compound in the HCA1 receptor and to calculate the binding free energy, offering a more accurate prediction of binding affinity.

In the context of antimicrobial activity, docking studies have been performed on derivatives of this compound against bacterial targets. nih.gov For instance, a synthetic derivative, methyl 3,5-dibromo-orsellinate, showed remarkable activity against Staphylococcus aureus, and molecular docking was used to support these in vitro findings. nih.gov

De Novo Design and Virtual Screening of this compound Analogs

De novo design and virtual screening are powerful computational strategies for the discovery of novel bioactive molecules.

De novo design involves the computational creation of novel molecular structures with desired properties, often by assembling molecular fragments within the binding site of a target protein. nih.govyoutube.com Starting with the this compound scaffold, de novo design algorithms could be employed to generate a library of novel analogs with potentially enhanced binding affinity for a specific target like HCA1. These algorithms would explore different chemical substitutions and modifications to optimize interactions with the receptor.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. nih.govbenthamscience.com A virtual screening campaign could be initiated using the known structure of a target receptor. The 3D structures of millions of commercially available or synthetically accessible compounds would be docked into the receptor's binding site, and their binding affinities would be estimated using scoring functions. This process can efficiently identify promising hit compounds for further experimental testing. For instance, a virtual screening of natural product databases could be performed to find other compounds that, like this compound, act as agonists for HCA1. nih.gov

Research Applications and Potential Advancements Non Clinical/academic Focus

Precursor in Synthesis of Fine Chemicals and Research Building Blocks

3,5-Dihydroxybenzoic acid is a significant intermediate in the fine chemical industry due to the multiple active sites within its molecular structure. This versatile compound serves as a foundational component in the synthesis of a wide array of substances, including pharmaceuticals, pesticides, and dyes guidechem.com.

While this compound's role as a direct precursor in the conventional biosynthesis of common flavonoids is not extensively documented, its structural motifs are fundamental to phenolic compounds. The synthesis of flavonoids typically involves precursors like o-hydroxy acetophenone and various benzaldehydes. However, the core phenolic structure of this compound makes it a valuable starting material for creating more complex, substituted flavonoids in specialized chemical syntheses.

In the realm of anthraquinone synthesis, this compound has been used as a starting material for producing symmetrically substituted derivatives. For instance, the self-condensation reaction of this compound in the presence of concentrated sulfuric acid yields 1,3,5,7-tetrahydroxy-9,10-anthraquinone. This method is particularly effective for creating anthraquinones with symmetrical hydroxyl groups on both aromatic rings. The process involves a cyclodehydration reaction, which is facilitated by the acidic and dehydrating properties of sulfuric acid.

This compound is a key starting material for the artificial synthesis of resveratrol (3,5,4′-trihydroxystilbene), a polyphenolic compound with significant research interest guidechem.comgoogle.com. Due to the low natural abundance of resveratrol, chemical synthesis is a crucial method for obtaining larger quantities for research.

A common synthetic route begins with the protection of the hydroxyl groups of this compound, often through benzylation with benzyl bromide to form 3,5-dibenzyloxybenzoic acid. The carboxylic acid group is then reduced to a primary alcohol, yielding 3,5-dibenzyloxybenzyl alcohol. This alcohol is subsequently converted to a bromide, 3,5-dibenzyloxybenzyl bromide. The synthesis proceeds via a Horner-Emmons or similar coupling reaction, where the protected benzyl bromide is reacted to form a phosphonate, which is then coupled with a protected 4-hydroxybenzaldehyde derivative (like 4-benzyloxybenzaldehyde). The final step involves the removal of the protecting groups to yield resveratrol.

Table 1: Key Steps in Resveratrol Synthesis from this compound

StepReactionKey ReagentsIntermediate Product
1Protection of Hydroxyl GroupsBenzyl bromide3,5-Dibenzyloxybenzoic acid
2Reduction of Carboxylic AcidLithium aluminum hydride (LAH)3,5-Dibenzyloxybenzyl alcohol
3BrominationPhosphorus tribromide (PBr₃)3,5-Dibenzyloxybenzyl bromide
4Phosphonate FormationTriisopropyl phosphiteIsopropyl 3,5-dibenzyloxybenzyl phosphonate
5Coupling Reaction4-Benzyloxybenzaldehyde(E)-3,5,4'-Tribenzyloxystilbene
6DeprotectionVarious methods to remove benzyl groupsResveratrol

The reactivity of this compound makes it a valuable intermediate in the production of various specialty chemicals. For instance, it is a building block in the synthesis of Alkylresorcinol Active Pharmaceutical Ingredients (APIs), where it provides the necessary chemical structure and functionality for the final product.

In the field of agrochemicals, this compound serves as a precursor for the synthesis of plant growth regulators. One such example is the synthesis of "Tingli," with the chemical name 4-cyclopropyl-formyl-3,5-dioxocyclohexylcarboxylic acid ethyl ester, which is used for weed control and crop growth regulation guidechem.com. The synthesis involves the catalytic hydrogenation of this compound to produce 3,5-dioxocyclohexanecarboxylic acid (or its ester), which is then further acylated to yield the final product guidechem.com.

Application in Materials Science Research

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of advanced polymers and functionalized nanomaterials.

This compound can be utilized in the synthesis of highly branched polymers and polypyridine compounds, which have promising applications in the field of special functional materials guidechem.com. The presence of multiple reactive sites allows for the creation of complex, three-dimensional polymer architectures. For example, it can be used to synthesize tripodal polypyridine compounds. These molecules can coordinate with metal ions through nitrogen coordination, hydrogen bonding, and aromatic ring π-π stacking to form novel complex structures guidechem.com. The flexible side chains of these compounds can create cavities of specific sizes, enabling the encapsulation of different guest molecules and the development of materials with specialized functions guidechem.com.

This compound is employed as a surface-capping ligand for the functionalization of nanomaterials, leading to the development of advanced materials such as luminescent probes. The carboxylic acid group can bind to the surface of nanoparticles, while the hydroxyl groups can enhance their dispersibility in aqueous media.

A notable example is the use of this compound to cap Terbium-doped Calcium Fluoride (CaF₂:Tb³⁺) nanocrystals. In this application, the this compound serves multiple purposes: the carboxylic group acts as a passivating agent on the nanocrystal surface, the two hydroxyl groups aid in the dispersion of the nanocrystals in water, and the aromatic ring can act as a sensitizer for the Tb³⁺ ions. These functionalized nanocrystals have been developed as luminescent probes for the detection of tungstate ions (WO₄²⁻) in aqueous solutions. The hydroxyl groups on the this compound ligand assist in binding the tungstate ion to the surface of the nanocrystal, leading to an enhancement in the luminescence of the Tb³⁺ ion through energy transfer.

Use as a Biochemical Probe or Research Tool

This compound (3,5-DHBA) serves as a valuable tool in biochemical research, enabling the exploration of specific biological pathways and the development of novel detection methods. Its utility stems from its precise interaction with certain biological targets and its chemical properties that can be harnessed for analytical purposes.

Agonists for Receptor Mechanistic Studies (e.g., HCA1)

3,5-DHBA has been identified as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81. nih.govmedchemexpress.com This specificity makes it an essential research tool for elucidating the receptor's function and mechanism, particularly in the study of metabolic processes like lipolysis. nih.govresearchgate.net HCA1 is predominantly expressed in adipocytes (fat cells), and its activation inhibits the breakdown of fats. nih.govrupahealth.com

Unlike the endogenous HCA1 agonist lactate, which has low potency and a rapid turnover rate in the body, 3,5-DHBA provides a more stable and specific means to study the receptor's effects. nih.govresearchgate.net Research has established that 3,5-DHBA activates HCA1 with a half-maximal effective concentration (EC₅₀) of approximately 150 μM. nih.gov Its specificity is a key advantage; for instance, while the related compound 3-hydroxybenzoic acid (3-HBA) activates both HCA1 and HCA2, 3,5-DHBA selectively activates only HCA1. nih.govnih.gov This selectivity is crucial for studies aiming to isolate the effects of HCA1 activation from those of other related receptors.

Cryo-electron microscopy studies of the 3,5-DHBA-HCA1-Gᵢ signaling complex have provided structural insights into how the agonist binds to the receptor. nih.govacs.org These mechanistic studies reveal a stable interaction network within the ligand-binding pocket, formed by key amino acid residues, which is crucial for specific ligand recognition and receptor activation. nih.govacs.org By using 3,5-DHBA, researchers can probe the physiological and pathological roles of the HCA1 pathway, offering a foundation for the future design of more potent and selective agonists. nih.govnih.gov

AgonistTarget Receptor(s)Reported EC₅₀ for HCA1Selectivity
This compound (3,5-DHBA) HCA1~150 μM nih.govSpecific for HCA1 nih.govnih.gov
3-Hydroxybenzoic Acid (3-HBA) HCA1, HCA2Not specifiedNon-specific nih.govnih.gov
Lactate (endogenous) HCA11-5 mM nih.govEndogenous agonist nih.gov
3-Chloro-5-hydroxybenzoic acid HCA1~16 μM nih.govmedchemexpress.comSelective for HCA1 nih.gov

Development of Detection Probes (e.g., for Dopamine)

The chemical structure of 3,5-DHBA has been leveraged in the development of sophisticated biochemical probes for detecting key neurotransmitters. Specifically, 3,5-DHBA-based probes have been engineered for the selective and ratiometric sensing of dopamine (DA). nih.govacs.org The selective recognition of dopamine is challenging due to its structural similarity to other neurotransmitter analogues. nih.govacs.org

Researchers have utilized the substitution-regulated chemical reactivity of 3,5-DHBA to create a novel probe with high selectivity for dopamine. nih.govacs.org The probe's design capitalizes on the carboxy-substitution on the resorcinol structure of 3,5-DHBA. This feature helps to stabilize key reaction intermediates, which enhances the reaction kinetics and thermodynamics, thereby facilitating the selective recognition of dopamine over other similar molecules. nih.govacs.org Furthermore, by using the probe's own emission as an internal reference, researchers can achieve ratiometric fluorescence variation, which allows for highly sensitive dopamine analysis in both low and high concentrations. nih.govacs.org This analytical tool has proven effective for dopamine analysis in biological samples, including cerebrospinal fluid. nih.govacs.org

Role in Food Science Research for Product Stabilization and Material Interactions

In food science, 3,5-DHBA is a subject of research interest due to its natural occurrence in various plant-based foods and its potential role in product preservation and stability. It is a known metabolite of alkylresorcinols, which are phenolic compounds found in high concentrations in the bran of whole grains like wheat and rye. rupahealth.comnih.gov

Antioxidant Activity in Food Matrices for Preservation Research

This compound is one of many phenolic acids studied for its antioxidant properties, which are crucial for preventing the oxidative degradation that spoils food and reduces its nutritional value. nih.gov The antioxidant capacity of phenolic compounds is often evaluated using various chemical assays that measure their ability to scavenge free radicals or reduce oxidizing agents.

Hydroxybenzoic Acid IsomerRelative Antioxidant Activity (DPPH Assay)Relative Antioxidant Activity (CUPRAC Assay)
3,5-DHBA Low nih.govLow nih.gov
2,3-DHBA High nih.govHigh nih.gov
2,5-DHBA High nih.govHigh nih.gov
3,4-DHBA High nih.govHigh nih.gov
2,4-DHB Low nih.govLow nih.gov
2,6-DHB Low nih.govLow nih.gov

Interactions with Food Components and Shelf-Life Extension Studies

Studies in this field investigate how phenolic compounds like 3,5-DHBA can inhibit lipid oxidation, a major cause of food spoilage, particularly in fat-containing products. nih.gov By neutralizing free radicals, these compounds can delay the onset of rancidity, preserve color and flavor, and maintain nutritional quality. nih.gov While 3,5-DHBA may not be the most powerful single antioxidant, research focuses on the synergistic effects that occur when it interacts with other phenolic compounds, vitamins, and food components. Understanding these interactions is key to harnessing the preservative potential of whole foods and their derivatives for extending the shelf-life of food products.

Metabolism and Biotransformation in Non Human Biological Systems and Environmental Fate

Microbial Degradation Pathways and Enzymes (e.g., in Gut Microbiota, Environmental Bacteria)

3,5-Dihydroxybenzoic acid (3,5-DHBA), also known as α-resorcylic acid, is a dihydroxybenzoic acid that plays a role as a metabolite in various biological systems. In the gastrointestinal tract of mammals, it is recognized primarily as a metabolite of alkylresorcinols, which are phenolic lipids abundant in the bran of whole grains like wheat and rye. rupahealth.com The gut microbiota is responsible for the breakdown of these dietary compounds into simpler phenolic acids, including 3,5-DHBA. rupahealth.com This metabolic activity makes 3,5-DHBA a potential biomarker for whole-grain consumption. rupahealth.comwikipedia.org

While 3,5-DHBA is a known microbial metabolite, detailed enzymatic pathways for its degradation by specific gut or environmental bacteria are not as extensively documented as for other hydroxybenzoic acid isomers. Generally, microbial catabolism of aromatic compounds like hydroxybenzoic acids involves converting them into dihydroxylated intermediates, which are then susceptible to ring cleavage by dioxygenase enzymes. researchgate.net These intermediates are further processed through either the ortho- or meta-cleavage pathways, ultimately leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net

For instance, the degradation of other hydroxybenzoic acids, such as 2,3-dihydroxybenzoate and 3,4-dihydroxybenzoate, has been studied in bacteria like Pseudomonas species. In Pseudomonas reinekei MT1, 2,3-dihydroxybenzoate is degraded via a meta-cleavage pathway initiated by an extradiol dioxygenase. nih.gov While these pathways illustrate general strategies for bacterial degradation of dihydroxybenzoates, the specific enzymes and intermediates involved in the breakdown of the 3,5-isomer require further investigation.

Environmental Fate and Persistence Studies

The environmental fate of this compound is influenced by its susceptibility to degradation in various environmental compartments, particularly in aqueous systems through processes like photolysis and advanced oxidation.

Studies have investigated the degradation of 3,5-DHBA in aqueous solutions, such as rainwater, to assess its persistence and the efficacy of water treatment processes. mdpi.com As a compound structurally similar to tracers of biomass burning, its degradation serves as a model for the removal of small aromatic contaminants from atmospheric waters. mdpi.com

Microbial degradation is a key process for the dissipation of benzoic acid derivatives in aquatic and soil environments. nih.gov However, for many organic contaminants, abiotic degradation processes are also significant. In rainwater, the degradation of 3,5-DHBA can be achieved through advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals. mdpi.comresearchgate.net

One study compared the effectiveness of UV/H₂O₂ and UV/Fenton-like (UV/Fe(III)/H₂O₂) processes for the oxidation of 3,5-DHBA in rainwater. mdpi.com At environmentally relevant concentrations (H₂O₂ at 10⁻⁴ M), the UV/Fenton-like process was significantly faster, degrading the compound within 4 hours, compared to 24 hours for the UV/H₂O₂ process. mdpi.comresearchgate.net This highlights the catalytic effect of iron in enhancing the production of hydroxyl radicals. mdpi.com

Photodegradation, either directly through the absorption of UV light or indirectly through AOPs, is a critical pathway for the removal of 3,5-DHBA from the environment. mdpi.com Direct photolysis of 3,5-DHBA upon UV irradiation can occur, but its rate and efficiency are often lower compared to AOPs. mdpi.com

Advanced Oxidation Processes significantly enhance the degradation rate. The efficiency of these processes depends on factors like the concentration of oxidants and the pH of the solution. mdpi.com For the UV/H₂O₂ process, increasing the concentration of hydrogen peroxide (H₂O₂) from 10⁻⁴ M to 10⁻³ M resulted in a degradation rate comparable to the UV/Fenton-like process, achieving nearly complete removal of 3,5-DHBA after 4 hours. mdpi.comresearchgate.net This indicates that by optimizing oxidant concentrations, simpler AOPs like UV/H₂O₂ can be as effective as more complex ones. mdpi.com During these oxidation processes, new chromophoric compounds are initially formed as intermediates, which are subsequently degraded with continued treatment. mdpi.comresearchgate.net

The table below summarizes the findings from a comparative study on the degradation of 3,5-DHBA in water using different advanced oxidation processes. mdpi.com

Oxidation ProcessKey ReactantsH₂O₂ ConcentrationTime for Degradation
UV/H₂O₂3,5-DHBA, H₂O₂10⁻⁴ M24 hours
UV/Fenton-like3,5-DHBA, Fe(III), H₂O₂10⁻⁴ M4 hours
UV/H₂O₂ (Optimized)3,5-DHBA, H₂O₂10⁻³ M~4 hours

Advanced Research Methodologies and Future Directions

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Research

The comprehensive understanding of the biological effects of 3,5-DHBA at a molecular level necessitates the integration of high-throughput omics technologies. Metabolomics and proteomics, in particular, offer powerful tools to elucidate the intricate cellular responses to this compound.

Metabolomics enables the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of 3,5-DHBA research, metabolomic analysis can provide a snapshot of the metabolic perturbations induced by the compound. For instance, as 3,5-DHBA is known to inhibit lipolysis in adipocytes through its action as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCAR1), metabolomics can be employed to identify the downstream changes in lipid metabolites and related pathways. nih.govresearchgate.net This can reveal a detailed picture of how 3,5-DHBA modulates energy metabolism.

Proteomics, the large-scale study of proteins, complements metabolomics by providing insights into the changes in protein expression and post-translational modifications. By applying proteomic techniques, researchers can identify the specific proteins that are upregulated or downregulated in response to 3,5-DHBA treatment. This can help in pinpointing the signaling cascades and regulatory networks affected by the compound, extending beyond the known interaction with HCAR1. For example, proteomic analysis of cells treated with 3,5-DHBA could uncover novel protein targets or interacting partners, thereby broadening our understanding of its mechanism of action.

The true power of these technologies lies in their integration. A multi-omics approach, combining metabolomic and proteomic data, can provide a more holistic view of the cellular response to 3,5-DHBA. By correlating changes in metabolite levels with alterations in protein expression, researchers can construct more comprehensive and accurate models of the compound's biological effects. This integrated approach is crucial for moving beyond a single target-single molecule paradigm and appreciating the network-level effects of 3,5-DHBA.

Table 1: Application of Omics Technologies in 3,5-DHBA Research

Omics TechnologyResearch QuestionPotential Findings
Metabolomics How does 3,5-DHBA alter the cellular metabolic profile?Identification of specific lipid species and other metabolites affected by the inhibition of lipolysis.
Proteomics Which proteins are involved in the cellular response to 3,5-DHBA?Discovery of novel protein targets and signaling pathways modulated by 3,5-DHBA.
Integrated Omics What are the comprehensive molecular mechanisms of 3,5-DHBA action?Construction of detailed network models of the compound's effects on cellular physiology.

Genetic and Metabolic Engineering Approaches for Biotechnological Production

While 3,5-DHBA is naturally present in some food sources, its isolation from these sources can be inefficient and yield low quantities. Biotechnological production using genetically and metabolically engineered microorganisms presents a promising alternative for sustainable and scalable synthesis.

Metabolic engineering focuses on the targeted modification of metabolic pathways within organisms to enhance the production of desired compounds. For the biosynthesis of 3,5-DHBA, microorganisms such as Escherichia coli or Saccharomyces cerevisiae can be engineered. The general strategy involves the overexpression of key enzymes in the biosynthetic pathway leading to 3,5-DHBA and the downregulation or deletion of competing pathways that divert precursors to other products.

The shikimate pathway is a common target for engineering the production of aromatic compounds. By augmenting the flux through this pathway, the availability of precursors for 3,5-DHBA synthesis can be increased. Furthermore, introducing heterologous genes from other organisms can create novel biosynthetic routes or improve the efficiency of existing ones. For instance, specific synthases and hydroxylases could be introduced into a microbial host to convert central metabolites into 3,5-DHBA.

Genetic engineering tools, such as CRISPR-Cas9, allow for precise and efficient modification of the microbial genome. This enables the rational design of production strains with optimized metabolic fluxes towards 3,5-DHBA. Key genetic modifications could include:

Overexpression of rate-limiting enzymes: Increasing the expression of enzymes that catalyze slow steps in the biosynthetic pathway.

Deletion of competing pathway genes: Eliminating enzymes that convert precursors into undesired byproducts.

Optimization of gene expression: Using synthetic promoters and ribosome binding sites to fine-tune the expression levels of pathway enzymes.

Table 2: Potential Genetic and Metabolic Engineering Strategies for 3,5-DHBA Production

Engineering ApproachTargetExpected Outcome
Metabolic Engineering Shikimate PathwayIncreased availability of aromatic precursors for 3,5-DHBA synthesis.
Genetic Engineering Introduction of novel synthases and hydroxylasesCreation of an efficient biosynthetic pathway for 3,5-DHBA.
Pathway Optimization Deletion of genes for byproduct formationIncreased metabolic flux towards 3,5-DHBA and higher product yields.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical production. These computational tools can be applied to accelerate the discovery of novel analogs of 3,5-DHBA with improved properties and to optimize its biotechnological production.

In compound discovery, AI and ML algorithms can be used for virtual screening of large chemical libraries to identify new molecules with potential biological activity. rupahealth.com By training models on existing data of compound structures and their known activities, it is possible to predict the bioactivity of novel, untested compounds. For 3,5-DHBA, this could involve developing quantitative structure-activity relationship (QSAR) models to predict the activity of its derivatives as HCAR1 agonists or for other potential therapeutic targets. Current time information in Delhi, IN. This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening. Generative AI models can even design novel molecules with desired properties from scratch, offering a powerful tool for creating optimized 3,5-DHBA analogs. chemicalbook.com

Furthermore, AI and ML can be instrumental in optimizing the biotechnological production of 3,5-DHBA. Machine learning models can be trained on data from fermentation processes to identify the key parameters that influence yield. mdpi.com These models can then be used to predict the optimal conditions for cell growth and product formation, such as nutrient concentrations, pH, and temperature. This data-driven approach to process optimization can lead to significant improvements in the efficiency and cost-effectiveness of 3,5-DHBA production.

Table 3: AI and Machine Learning Applications in 3,5-DHBA Research

Application AreaAI/ML TechniqueObjective
Compound Discovery Quantitative Structure-Activity Relationship (QSAR)Predict the biological activity of 3,5-DHBA derivatives.
De Novo Design Generative Adversarial Networks (GANs)Design novel molecules with improved therapeutic properties.
Production Optimization Supervised Machine LearningPredict optimal fermentation conditions for maximal 3,5-DHBA yield.

Unexplored Research Avenues and Methodological Challenges in 3,5-Dihydroxybenzoic Acid Research

Despite the growing interest in 3,5-DHBA, several research avenues remain largely unexplored, and certain methodological challenges need to be addressed to fully realize its potential.

Unexplored Research Avenues:

Identification of Novel Biological Targets: While the interaction of 3,5-DHBA with HCAR1 is well-established, it is possible that it interacts with other cellular targets. nih.gov Unbiased screening approaches, such as chemical proteomics, could be employed to identify novel protein binding partners and uncover new mechanisms of action.

Exploration of Therapeutic Potential in Other Diseases: The known anti-lipolytic effect of 3,5-DHBA suggests its potential in metabolic disorders. nih.gov However, its role in other diseases, such as inflammatory conditions or certain types of cancer, warrants further investigation, especially considering the diverse roles of HCAR1. nih.gov

Synergistic Effects with Other Compounds: Investigating the potential synergistic or antagonistic effects of 3,5-DHBA when combined with other natural compounds or existing drugs could lead to the development of novel combination therapies.

Role in Gut Microbiome and Host Health: As a metabolite of dietary components, understanding the interplay between gut microbiota, 3,5-DHBA production, and host physiology is a critical area for future research. rupahealth.com

Methodological Challenges:

In Vivo Studies and Bioavailability: While in vitro studies have provided valuable insights, more extensive in vivo studies are needed to understand the pharmacokinetics, bioavailability, and physiological effects of 3,5-DHBA in whole organisms. A significant challenge is its potentially low bioavailability and rapid metabolism.

Standardization of Quantification Methods: The accurate quantification of 3,5-DHBA in biological samples and food sources is crucial for establishing clear dose-response relationships and for its use as a biomarker. rupahealth.com Developing and validating standardized and sensitive analytical methods is essential.

Complexity of Multi-Omics Data Integration: While the integration of omics data holds great promise, the computational and statistical challenges associated with analyzing and interpreting these large and complex datasets are substantial.

Scalable and Cost-Effective Production: For any therapeutic or industrial application, the development of a scalable and economically viable production process for 3,5-DHBA remains a key challenge that metabolic and genetic engineering approaches aim to solve.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-Dihydroxybenzoic Acid, and how do they influence experimental design?

  • Answer : this compound (CAS 99-10-5) is a white crystalline solid with a molecular weight of 154.12 g/mol and a melting point of 210–213°C. Its solubility in water, alcohols, and acetone makes it suitable for aqueous and organic reaction systems. Key properties include:

PropertySpecification
SolubilityWater, ethanol, acetone
Density1.59 g/cm³
StabilityDecomposes upon boiling

These properties guide solvent selection for synthesis (e.g., aqueous alkaline conditions) and storage (2–8°C under inert atmosphere to prevent oxidation) .

Q. What methods are recommended for synthesizing this compound in laboratory settings?

  • Answer : A classic method involves the sulfonation of benzoic acid using fuming sulfuric acid, followed by alkaline hydrolysis. Key steps include:

Reacting benzoic acid with fuming H₂SO₄ at controlled temperatures (100–150°C) to introduce sulfonic groups.

Hydrolyzing the intermediate with NaOH under reflux to yield the dihydroxy product.
Critical considerations :

  • Purity of starting materials (≥97% benzoic acid) to minimize side reactions.
  • Use of cold-finger condensers to manage volatile byproducts .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most effective?

  • Answer :

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97%) and detects impurities like 2,4- or 2,6-dihydroxy isomers.
  • Melting Point Analysis : Confirms identity (210–213°C). Deviations suggest contamination.
  • FT-IR Spectroscopy : Validates functional groups (e.g., -OH stretch at 3200–3500 cm⁻¹, carboxylic acid C=O at 1680 cm⁻¹).
  • Mass Spectrometry : Exact mass 154.0342528 Da for molecular ion confirmation .

Advanced Research Questions

Q. How does this compound act as a biomarker for dietary intake, and what methodological challenges arise in metabolomic studies?

  • Answer : As a Phase I metabolite of alkylresorcinols, it serves as a urinary biomarker for whole-grain, nut, and legume consumption. Methodological considerations:

  • Sample Preparation : Acid hydrolysis of urine to release conjugated metabolites.
  • Quantification : LC-MS/MS with deuterated internal standards (e.g., d₄-3,5-DHBA) to correct for matrix effects.
  • Confounding Factors : Inter-individual variability in liver enzyme activity (e.g., β-oxidation cycles) may affect metabolite levels. Validation requires cohort studies correlating intake with urinary concentrations .

Q. What strategies resolve contradictions in reported bioactivity data for this compound, such as neurogenesis vs. cytotoxicity?

  • Answer : Discrepancies often stem from concentration-dependent effects and cell-type specificity. For example:

  • Neurogenesis : At 10–50 μM, it promotes neural precursor proliferation via ERK/MAPK pathway activation in murine models .
  • Cytotoxicity : Above 100 μM, ROS generation induces apoptosis in cancer cell lines.
    Mitigation strategies :
  • Dose-response assays across relevant cell types.
  • Inclusion of antioxidants (e.g., N-acetylcysteine) to isolate ROS-mediated effects .

Q. How can derivatives of this compound be optimized for selective enzyme inhibition (e.g., HCA1)?

  • Answer : Structural modifications enhance target specificity:

  • Fluorination : 3,5-Difluoro-2-hydroxybenzoic acid derivatives show increased lipophilicity and HCA1 binding affinity due to fluorine’s electron-withdrawing effects.
  • Esterification : Methyl esters improve membrane permeability for in vivo studies.
    Synthetic workflow :

Electrophilic substitution to introduce halogens.

Esterification with methanol/H₂SO₄.

Activity screening via fluorescence-based HCA1 inhibition assays .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

  • Answer :

  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation.
  • Handling : Use PPE (EN 166-certified goggles) and avoid dust formation (use fume hoods).
  • Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., quinone formation). Contaminated batches show discoloration (yellowing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.